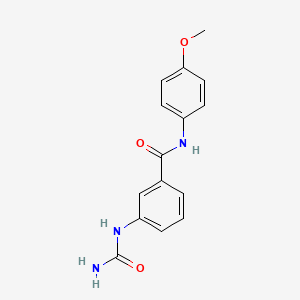![molecular formula C11H22N2O4 B7979312 6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B7979312.png)
6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid
Descripción general
Descripción
“6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid” is a compound with the molecular formula C11H22N2O4 . It is also known as N2,N6-Bis { [ (2-methyl-2-propanyl)oxy]carbonyl}lysine . It is used in the preparation of esters of 6-aminohexanoic acid as antibacterial agents .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 . This indicates that the compound contains 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 246.30 . The compound is typically stored in a dark place, under inert atmosphere, and at temperatures below -20°C .Aplicaciones Científicas De Investigación
Synthesis of Non-Proteinogenic Amino Acids : A study by Adamczyk & Reddy (2001) discusses the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives from 6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid. This process is significant for producing non-proteinogenic amino acids used in peptide studies (Adamczyk & Reddy, 2001).
Fluorescent Amino Acid Derivatives : Szymańska, Wegner, & Łankiewicz (2003) synthesized a highly fluorescent amino acid derivative, N-[(tert-Butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine. This compound shows potential as a sensitive analytical probe in peptide conformation analysis due to its high fluorescence quantum yield (Szymańska, Wegner, & Łankiewicz, 2003).
Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives : Davies, Fenwick, & Ichihara (1997) used lithium (α-methylbenzyl)allylamide for asymmetric synthesis of unsaturated β-amino acid derivatives, which are important in organic and medicinal chemistry (Davies, Fenwick, & Ichihara, 1997).
Simultaneous Synthesis of ACE Inhibitors : Lo et al. (2009) reported the simultaneous synthesis of L-Homophenylalanine and N6-protected-2-oxo-6-amino-hexanoic acid using engineered Escherichia coli aspartate aminotransferase. These compounds are precursors for angiotensin-converting enzyme inhibitors (Lo et al., 2009).
Development of Fluorescent Protecting Groups : Rasolonjatovo & Sarfati (1998) developed 6-N-(N-Methylanthranylamido)-4-Oxo-Hexanoic Acid as a new fluorescent protecting group, demonstrating its utility in DNA sequencing and as a detectable protecting group (Rasolonjatovo & Sarfati, 1998).
Role in Peptide Synthesis : Various studies highlight the use of 6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid in peptide synthesis, particularly in the development of new peptide structures and the study of peptide conformations, emphasizing its versatility in this field.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUHYEDEGRNAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13734-28-6 | |
| Record name | N2-((1,1-Dimethylethoxy)carbonyl)-L-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013734286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13734-28-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-4-(1,4-thiazinan-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B7979235.png)
![3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B7979245.png)
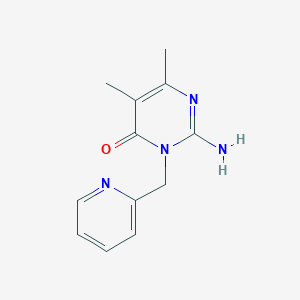

![1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde](/img/structure/B7979265.png)
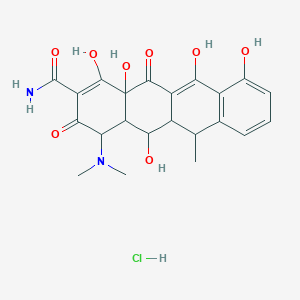
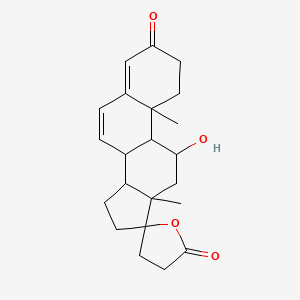
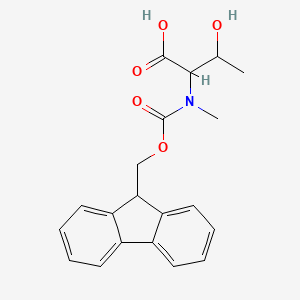

![5-[4-(Dimethylamino)phenyl]pyrazolidin-3-amine](/img/structure/B7979303.png)


